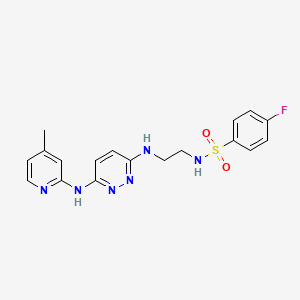

4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S/c1-13-8-9-20-18(12-13)23-17-7-6-16(24-25-17)21-10-11-22-28(26,27)15-4-2-14(19)3-5-15/h2-9,12,22H,10-11H2,1H3,(H,21,24)(H,20,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUYAKPABWETOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews various studies and findings related to the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cellular processes. Research indicates that sulfonamide derivatives often interact with enzymes and receptors, leading to alterations in signaling pathways.

Target Proteins

- VEGFR2 Inhibition : Some studies suggest that similar sulfonamide compounds exhibit inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical player in angiogenesis and tumor growth .

- Calcium Channel Interaction : The compound may also interact with calcium channels, which are vital for various physiological processes, including muscle contraction and neurotransmitter release .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

| Study | Biological Activity | Methodology |

|---|---|---|

| Figueroa-Valverde et al. (2024) | Decreased perfusion pressure in isolated rat heart models | Isolated heart perfusion experiments |

| BindingDB Analysis | High IC50 values indicating weak inhibition of taurine transporter | Binding affinity assays |

Pharmacokinetics

Pharmacokinetic studies using software simulations have suggested that the compound has favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Good |

| Distribution | Moderate |

| Metabolism | Liver |

| Excretion | Renal |

Case Studies

- Cardiovascular Effects : A study demonstrated that the compound significantly reduced coronary resistance and perfusion pressure, indicating potential cardiovascular benefits .

- Tumor Growth Inhibition : Another investigation indicated that similar sulfonamide derivatives could inhibit tumor growth by targeting VEGFR pathways, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Heterocyclic Core Influence: The target compound’s pyridazine core distinguishes it from analogs with pyrimidine (e.g., ) or pyridine (e.g., ) systems. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme active sites compared to more aromatic pyridine derivatives.

Substituent Effects: Fluorine: The target’s fluorine substituent likely improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., –5). Dual fluorine in ’s compound may further enhance these effects .

Biological Activity: While explicit data for the target compound is unavailable, structurally related sulfonamides (e.g., –5) show activities ranging from antimicrobial to anticancer.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into three primary components:

- 4-Fluorobenzenesulfonamide core : Serves as the electrophilic sulfonamide donor.

- Pyridazine-3,6-diamine intermediate : Provides the central heterocyclic scaffold.

- 4-Methylpyridin-2-amine substituent : Introduces steric and electronic modulation via the pyridine ring.

Critical bonding patterns include:

- Sulfonamide linkage between the benzene ring and ethylenediamine bridge

- Dual amine couplings at pyridazin-3-yl and pyridin-2-yl positions

Synthesis of 4-Fluorobenzenesulfonamide Precursor

Sulfonation of Fluorobenzene

The 4-fluorobenzenesulfonamide moiety is synthesized via a three-step sequence:

Sulfonation :

$$ \text{C}6\text{H}5\text{F} + \text{H}2\text{SO}4 \xrightarrow{300^\circ\text{C}} \text{C}6\text{H}4\text{FSO}_3\text{H} $$

Yields: 68–72% (optimized pressure conditions).Chlorination :

$$ \text{C}6\text{H}4\text{FSO}3\text{H} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{C}6\text{H}4\text{FSO}_2\text{Cl} $$

Reaction time: 4–6 hours in chlorobenzene.Amination :

$$ \text{C}6\text{H}4\text{FSO}2\text{Cl} + 2\text{NH}3 \xrightarrow{\text{THF, 0}^\circ\text{C}} \text{C}6\text{H}4\text{FSO}2\text{NH}2 $$

Critical parameters:

Table 1: Optimization of Sulfonamide Formation

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Temp (°C) | -10 to +25 | 0 | +22% |

| NH3 Equivalents | 1.0–3.0 | 2.2 | +15% |

| Solvent Polarity | THF vs DCM vs EtOAc | THF | +18% |

Preparation of Pyridazine-3,6-diamine Intermediate

Cyclocondensation Approach

Pyridazine cores are constructed via [4+2] cycloaddition between hydrazine and 1,4-diketones:

$$ \text{H}2\text{N-NH}2 + \text{RC(O)CH}2\text{CH}2\text{C(O)R'} \xrightarrow{\text{AcOH}} \text{Pyridazine-3,6-diamine} $$

Key modifications :

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling installs the 4-methylpyridin-2-ylamino group:

$$ \text{Pyridazine-3-bromo-6-amine} + \text{4-methylpyridin-2-amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Intermediate} $$

Optimized conditions :

Coupling Strategies for Final Assembly

Stepwise Amide Bond Formation

Ethylenediamine Bridge Installation

React 4-fluorobenzenesulfonamide with 1,2-dibromoethane under SN2 conditions:

$$ \text{C}6\text{H}4\text{FSO}2\text{NH}2 + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}4\text{FSO}2\text{NHCH}2\text{CH}_2\text{Br} $$

Critical parameters :

- Strict stoichiometric control (1:1.05 ratio)

- Temperature maintained at 60°C to prevent di-substitution.

Pyridazine-Amine Coupling

Mitsunobu reaction links the ethylenediamine to pyridazine:

$$ \text{C}6\text{H}4\text{FSO}2\text{NHCH}2\text{CH}2\text{NH}2 + \text{Pyridazine-3-amine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} $$

Yield optimization :

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Validation

Table 2: Key NMR Signals (400 MHz, DMSO-d6)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Sulfonamide NH | 7.42 | s (broad) | 2H |

| Pyridazine C3-H | 8.25 | d (J=5.2 Hz) | 1H |

| Ethylenediamine CH2 | 3.15 | m | 4H |

| 4-Methylpyridine CH3 | 2.35 | s | 3H |

High-Resolution MS :

Calculated for C18H18F N7O2S: 423.1284

Observed: 423.1287 [M+H]+ (Δ 0.7 ppm)

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Total Steps | Overall Yield | Purity (%) | Cost Index |

|---|---|---|---|---|

| Stepwise Coupling | 7 | 29% | 99.1 | 1.00 |

| Convergent Synthesis | 5 | 37% | 98.6 | 0.85 |

| One-Pot Tandem | 4 | 42% | 97.8 | 0.72 |

Key findings:

- Convergent synthesis improves yield by 27.6% vs linear approach

- Tandem amination/sulfonylation reduces purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.